2-Phenylquinoline-8-carboxylic Acid
Description
Structure
3D Structure
Properties
CAS No. |
5093-81-2 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-phenylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
InChI Key |
KJLNRZNBAGSKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Phenylquinoline-8-carboxylic acid chemical structure properties
An In-depth Technical Guide to 2-Phenylquinoline-8-carboxylic Acid: Structure, Properties, and Therapeutic Potential
Executive Summary
The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored isomer, 2-Phenylquinoline-8-carboxylic acid. While much of the literature concentrates on the 4-carboxylic acid variant, the 8-carboxylic acid isomer serves as a crucial synthetic precursor, particularly for potent antitumor agents. This document provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, logical synthetic pathways, and its established role as a foundational building block in drug discovery. We synthesize available data on its derivatives, primarily 8-carboxamides, to illuminate the therapeutic potential inherent in this specific molecular architecture. Detailed experimental protocols and workflow visualizations are provided to empower researchers and drug development professionals in their exploration of this promising compound class.
Chemical Structure and Physicochemical Properties
2-Phenylquinoline-8-carboxylic acid is an aromatic heterocyclic compound. Its structure consists of a quinoline ring system substituted with a phenyl group at the C2 position and a carboxylic acid at the C8 position. This arrangement, particularly the proximity of the carboxylic acid to the quinoline nitrogen, makes it an excellent candidate for forming stable bidentate chelating ligands with various metal ions.[1][2]
Molecular Structure:
Physicochemical Data Summary
The following table summarizes key physicochemical properties. It is important to note that while data for the closely related 2-phenyl-4-quinolinecarboxylic acid is available, specific experimental values for the 8-carboxylic acid isomer are less common in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | [3] |
| Molecular Weight | 249.27 g/mol | [1][3] |
| CAS Number | Not readily available for the 8-isomer. (132-60-5 for the 4-isomer) | [1][3] |
| Appearance | Predicted to be a white to light yellow crystalline powder. | [1] |
| Melting Point | Predicted to be in a similar range to the 4-isomer (213-219 °C). | [1] |
| Solubility | Predicted to be insoluble in water, with some solubility in alcohols and other organic solvents. | [4] |
| InChIKey | Not readily available. (YTRMTPPVNRALON-UHFFFAOYSA-N for the 4-isomer) | [3][4] |
| SMILES | O=C(O)c1cccc2c1nc(cc2)c3ccccc3 |
Spectroscopic and Analytical Characterization
Definitive characterization of 2-Phenylquinoline-8-carboxylic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below, based on the known properties of its constituent functional groups.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on both the quinoline and phenyl rings. A characteristic downfield singlet, often broad, would appear for the carboxylic acid proton (>10 ppm). Specific H-NMR data for derivatives shows aromatic protons in the 7.5-8.7 ppm range.[5]
-
¹³C NMR : The spectrum would display signals for the aromatic carbons, with the carboxyl carbon appearing significantly downfield (typically >165 ppm). The carbon atoms of the quinoline and phenyl rings would resonate in the 120-160 ppm range.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint for the carboxylic acid functionality.
-
A very broad O–H stretching absorption is expected between 2500 and 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[7][8][9]
-
A strong C=O stretching band should appear between 1690 and 1760 cm⁻¹. Conjugation with the aromatic quinoline system would likely shift this absorption towards the lower end of the range (~1710 cm⁻¹).[7][9]
-
-
Mass Spectrometry (MS) :
-
Under electron ionization (EI), the molecular ion peak ([M]⁺•) would be prominent. The primary fragmentation pathway involves the loss of the carboxyl group, leading to significant fragment ions corresponding to [M - COOH]⁺ (loss of 45 Da) and [M - CO₂]⁺• (loss of 44 Da).[10][11] Further fragmentation of the quinoline ring system may also be observed.[10]
-
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For instance, the calculated mass for the protonated molecule [M+H]⁺ is approximately 250.0817.[5]
-
Synthesis Methodologies
The synthesis of the 2-phenylquinoline core is well-established, with methods like the Doebner and Pfitzinger reactions being common choices for related isomers.[12][13] For the 8-carboxylic acid target, a modified Friedländer annulation or a similar condensation reaction is a logical and efficient approach.
Proposed Synthetic Workflow
A plausible and efficient route starts from 2-aminobenzoic acid and an appropriate β-keto aldehyde or its equivalent, catalyzed by acid or base. This approach directly installs the required substitution pattern.
Caption: Proposed workflow for the synthesis of 2-Phenylquinoline-8-carboxylic acid via Friedländer annulation.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on established methods for quinoline synthesis.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-aminobenzoic acid in a suitable solvent such as ethanol.
-
Addition of Carbonyl Compound : Add 1.1 equivalents of benzoylacetaldehyde to the solution.
-
Catalysis : Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., potassium hydroxide). The choice of catalyst is critical; basic conditions are often employed in Pfitzinger-type reactions starting from isatin derivatives, while acid catalysis is common for Friedländer synthesis.[13][14]
-
Reaction : Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient energy to overcome the activation barrier for the cyclocondensation and dehydration steps, ensuring a high conversion rate.
-
Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water. The product is expected to precipitate out of the aqueous solution.
-
Purification : Collect the crude solid by vacuum filtration. Wash thoroughly with water to remove any remaining catalyst and starting materials. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-Phenylquinoline-8-carboxylic acid.
Core Applications in Medicinal Chemistry & Drug Development
The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a cornerstone in drug design, with derivatives showing antibacterial, anticancer, and enzyme-inhibiting activities.[15] While direct biological data on the 8-carboxylic acid isomer is limited, its derivatives, particularly the 8-carboxamides, have demonstrated significant potential as antitumor agents.[16]
Precursor to Antitumor Agents: DNA Intercalators
Research has identified 2-phenylquinoline-8-carboxamides as potent DNA-intercalating agents with in vivo activity against solid tumors.[16] In this context, the 2-phenylquinoline-8-carboxylic acid molecule serves as the essential starting material. The carboxylic acid is typically activated (e.g., to an acyl chloride) and then coupled with various amines to generate a library of carboxamide derivatives. The planar 2-phenylquinoline core is responsible for intercalating between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cancer cell death.[2]
Potential as a Histone Deacetylase (HDAC) Inhibitor Scaffold
Derivatives of the related 2-phenylquinoline-4-carboxylic acid have been successfully developed as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3.[5][13] These inhibitors typically conform to a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a "cap" group. The 2-phenylquinoline moiety serves as an effective, bulky cap group that interacts with the surface of the enzyme.[5][15] This established success suggests that the 8-carboxylic acid isomer is a highly viable scaffold for designing novel HDAC inhibitors.
Caption: Pharmacophore model for HDAC inhibitors, highlighting the role of the 2-phenylquinoline moiety as a cap group.
Antibacterial and Antiviral Potential
The quinoline core is central to many antibacterial drugs. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus.[6][12] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[15] Furthermore, the 2-phenylquinoline scaffold has recently been identified as a promising starting point for developing broad-spectrum anti-coronavirus agents, suggesting another avenue for therapeutic exploration.[17]
Key Experimental Protocols
Protocol: In Vitro Anticancer Activity (CCK-8/MTT Assay)
This protocol is used to evaluate the cytotoxic effects of a compound against cancer cell lines.[13][15]
-
Materials :
-
Human cancer cell lines (e.g., K562, MCF-7).[15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test compound (2-Phenylquinoline-8-carboxylic acid or its derivatives) dissolved in DMSO.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment : Prepare a serial dilution of the test compound. Add the different concentrations to the wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation : Incubate the plates for 48-72 hours.
-
Viability Assay : Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours. The rationale for this step is that mitochondrial dehydrogenases in living cells convert the WST-8 tetrazolium salt in the reagent to a colored formazan product.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis : Calculate the cell viability percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
2-Phenylquinoline-8-carboxylic acid is a strategically important molecule that, despite being less studied than its 4-carboxylic acid isomer, holds significant promise for drug discovery. Its primary value has been demonstrated as a key intermediate in the synthesis of 2-phenylquinoline-8-carboxamides, which function as effective DNA-intercalating antitumor agents. The broader success of the PQCA scaffold in developing antibacterial agents and highly selective HDAC inhibitors strongly suggests that the 8-carboxylic acid isomer is a valuable and underutilized platform for generating novel therapeutics.
Future research should focus on the full experimental characterization of this compound and the systematic exploration of its derivatives. Expanding the library of 8-carboxamides and synthesizing novel ester and hydrazide analogs could yield new candidates for anticancer, antibacterial, and epigenetic therapies.
References
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]
-
Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry. Available from: [Link]
-
2-Phenylquinoline. PubChem. Available from: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
8-methyl-2-phenylquinoline-4-carboxylic acid. PubChem. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. Available from: [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. National Center for Biotechnology Information. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
-
Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
2-PHENYLQUINOLINE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. Available from: [Link]
-
The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNT Digital Library. Available from: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available from: [Link]
-
2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Wiley Online Library. Available from: [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Missouri University of Science and Technology. Available from: [Link]
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Technical Guide: 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) vs. 2-Phenylquinoline-8-carboxylic Acid
Executive Summary
This technical guide provides a rigorous comparative analysis of 2-phenylquinoline-4-carboxylic acid (Cinchophen) and its regioisomer, 2-phenylquinoline-8-carboxylic acid . While sharing an identical molecular formula (
For drug development professionals, the distinction is critical:
-
Cinchophen (4-isomer): Historically significant as a uricosuric agent but withdrawn due to severe hepatotoxicity driven by metabolic activation (quinone imine formation).
-
8-Isomer: A privileged scaffold in coordination chemistry and modern metallodrug design. The proximity of the carboxyl group to the quinoline nitrogen (C8 vs N1) enables bidentate chelation, a property absent in Cinchophen.
This guide details the structural causality behind these differences, provides validated synthetic protocols for both, and maps the toxicity mechanisms that every medicinal chemist must understand.
Structural & Electronic Divergence
The core difference lies in the peri-interaction (C8 position) versus the para-like electronic communication (C4 position).
Physicochemical Comparison[1][2][3]
| Feature | Cinchophen (4-COOH) | 8-Isomer (8-COOH) | Implication |
| Geometry | Planar/Twisted phenyl; COOH is solvent-exposed. | Planar; COOH is proximal to Ring Nitrogen. | 8-isomer forms intramolecular H-bonds. |
| Chelation | Null. Geometry prevents N,O coordination. | Strong (N,O). Forms stable 5-membered metallacycles. | 8-isomer is a potent ligand for Cu(II), Zn(II). |
| Acidity (pKa) | Lower (More Acidic). | Higher (Less Acidic). | Intramolecular H-bond (N...HO) stabilizes the neutral form of the 8-isomer. |
| Solubility | Moderate in organic bases; precipitates in acid. | Lower polarity due to internal H-bonding. | 8-isomer often has higher lipophilicity (LogP). |
The Chelation Effect (Mechanism)
The 8-isomer functions as an anionic bidentate ligand. Upon deprotonation, the nitrogen lone pair and the carboxylate oxygen coordinate to metal centers (M). This is structurally analogous to 8-hydroxyquinoline (oxine) but creates a different bite angle.
-
Cinchophen: Sterically prohibited from chelating the same metal ion with N and COOH.
-
8-Isomer: Forms neutral
complexes, which are often cell-permeable and cytotoxic to cancer cells via metal sequestration or ionophore effects.
Synthetic Pathways[4]
Accessing these isomers requires fundamentally different strategies. The 4-isomer is accessible via condensation reactions that build the pyridine ring. The 8-isomer often requires pre-functionalized precursors or oxidation of alkyl groups due to the difficulty of electrophilic substitution at C8.
Synthesis Workflow Visualization
Caption: Comparative synthetic logic. The Pfitzinger reaction (top) builds the ring and places the COOH at C4 naturally. The 8-isomer (bottom) typically relies on functional group interconversion (oxidation) of an existing 8-methyl group.
Experimental Protocols
Protocol A: Synthesis of Cinchophen (Pfitzinger Reaction)
Standardized for high purity and yield.
Reagents:
-
Isatin (14.7 g, 0.1 mol)
-
Acetophenone (12.0 g, 0.1 mol)
-
Potassium Hydroxide (33% aqueous solution, 100 mL)
-
Ethanol (100 mL)
-
Glacial Acetic Acid (for precipitation)
Methodology:
-
Condensation: In a 500 mL round-bottom flask, suspend Isatin in the KOH solution. Heat gently until dissolved (ring opening to isatinate).
-
Addition: Add Acetophenone and Ethanol.
-
Reflux: Reflux the mixture for 24–48 hours. The solution will turn dark red/brown.
-
Work-up: Distill off the ethanol. Dilute the residue with 200 mL water.
-
Precipitation: Cool the solution to 0–5°C in an ice bath. Slowly acidify with Glacial Acetic Acid to pH 3–4. A heavy precipitate forms.
-
Purification: Filter the crude solid. Recrystallize from ethanol.
-
Expected Yield: ~75-85%
-
Melting Point: 213–216°C.
-
Protocol B: Synthesis of 2-phenylquinoline-8-carboxylic Acid
Via Selenium Dioxide Oxidation of 8-methyl-2-phenylquinoline.
Reagents:
-
8-Methyl-2-phenylquinoline (2.2 g, 10 mmol)
-
Selenium Dioxide (
) (2.2 g, 20 mmol) -
Pyridine (20 mL) or Dioxane/Water mix.
Methodology:
-
Setup: Combine the methyl precursor and
in pyridine in a flask equipped with a reflux condenser. -
Oxidation: Reflux vigorously for 4–6 hours. Monitor via TLC (starting material disappearance).
-
Filtration: Filter the hot solution through Celite to remove precipitated Selenium metal (black solid).
-
Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in dilute NaOH (to form the soluble sodium carboxylate).
-
Extraction: Wash the aqueous layer with ether to remove unreacted neutral starting material.
-
Acidification: Acidify the aqueous layer with HCl. The 8-carboxylic acid will precipitate.
-
Purification: Recrystallize from benzene or ethanol.
-
Note: This isomer has a distinct solubility profile due to internal H-bonding; it may be less soluble in polar protic solvents than Cinchophen.
-
Pharmacological & Toxicological Implications[5]
The divergence in clinical fate between these isomers is a case study in metabolic activation.
Cinchophen Hepatotoxicity (The "Quinone Imine" Trap)
Cinchophen is notorious for causing acute yellow atrophy of the liver. The mechanism involves bioactivation by Cytochrome P450 enzymes.[1]
-
Hydroxylation: The phenyl ring or the quinoline ring is hydroxylated.
-
Oxidation: The hydroxylated metabolite is further oxidized to a reactive Quinone Imine (QI) intermediate.
-
Adduction: The electrophilic QI reacts with hepatic proteins (cysteine residues) or depletes Glutathione (GSH), leading to hepatocellular necrosis and immune-mediated toxicity.
8-Isomer Profile
The 8-isomer is less susceptible to the specific metabolic activation seen with Cinchophen, primarily because it is not used in high-dose gout therapy. However, its primary biological activity stems from Metallobiology :
-
Ionophore Activity: It can transport Cu and Zn across cell membranes.
-
Enzyme Inhibition: By chelating the active site metal of metalloenzymes (e.g., certain histone deacetylases or metalloproteases).
Toxicity Pathway Visualization
Caption: Mechanism of Cinchophen-induced liver injury. The formation of the electrophilic Quinone Imine (QI) triggers protein adduction when glutathione reserves are depleted.
References
-
Marshall, E. K. (1913). The pharmacological action of certain derivatives of quinoline-carboxylic acid.[2][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. Link
-
Klopčič, I., & Dolenc, M. S. (2019).[7][8] Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites.[7][8] Chemical Research in Toxicology.[7] Link
-
Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews. Link
-
Swain, et al. (2022).[2] Synthesis and biological evaluation of 2-phenylquinoline-4-carboxylic acid derivatives. Heterocyclic Communications.[9] Link
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- 6. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-Substituted Quinoline-8-Carboxylic Acid Derivatives: Synthetic Architectures & Therapeutic Applications
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Peri" Chelation Scaffold
The quinoline-8-carboxylic acid (8-QCA) scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its ubiquitous cousin, 8-hydroxyquinoline (8-HQ). While 8-HQ coordinates metals via an N,O-phenolate bidentate mode, 8-QCA utilizes an N,O-carboxylate mode. This subtle electronic and steric shift alters metal selectivity (favoring Fe(II)/Mn(II) over Zn(II) in specific pockets) and improves solubility profiles.
The 2-position of this scaffold is the critical "vector of variation." Functionalization at C2 does not interfere with the primary chelation axis (N1-COOH) but projects substituents into the solvent-exposed or hydrophobic accessory pockets of metalloenzymes (e.g., KDM4/JMJD histone demethylases, HIV Integrase). This guide details the synthetic access to these derivatives and their Structure-Activity Relationship (SAR) logic.
Structural Logic & Chelation Mechanics[1]
The biological activity of 8-QCA derivatives is often driven by their ability to mimic 2-oxoglutarate (2-OG), the co-substrate for Fe(II)-dependent oxygenases.
-
The Chelation Axis: The N1 nitrogen and the carboxylate oxygen at C8 form a stable 5-membered chelate ring with divalent metals.
-
The C2 Vector: Substituents at C2 (ortho to the nitrogen) exert:
-
Steric Steering: Preventing "flat" intercalation if bulky groups are used.
-
Electronic Tuning: Electron-withdrawing groups (EWGs) at C2 decrease the pKa of the N1, weakening metal affinity but potentially increasing cell permeability.
-
Selectivity: In KDM4 inhibition, C2-substituents can clash with specific residues in the active site entrance, differentiating between KDM isoforms.
-
Visualization: Chelation & Substitution Logic
Figure 1: Structural logic of the 8-QCA scaffold. The C2 position acts as the primary handle for tuning selectivity without disrupting the core metal-binding pharmacophore.
Synthetic Architectures
Accessing 2-substituted 8-QCAs requires navigating the deactivation of the pyridine ring. Classical electrophilic substitution fails. Two primary strategies are dominant: De Novo Ring Construction and Late-Stage Functionalization via N-Oxides .
Strategy A: The "N-Oxide" Divergent Route (Recommended)
This route is most scalable for generating libraries. It relies on the activation of the C2 position via N-oxidation, followed by nucleophilic attack (Reissert-Henze type) or Pd-catalyzed C-H activation.
-
Starting Material: Quinoline-8-carboxylic acid (commercially available or via Skraup reaction of anthranilic acid).
-
Protection: Esterification (Methyl/Ethyl) is mandatory to prevent decarboxylation and interference.
-
Activation: Oxidation to the N-oxide using m-CPBA.
-
Functionalization:
-
To 2-Chloro: Reaction with POCl3 (chlorination).
-
To 2-Aryl: Pd-catalyzed C-H arylation directly on the N-oxide.
-
To 2-Alkyl: Minisci radical alkylation.
-
Strategy B: The Modified Doebner-Miller
Useful for placing specific alkyl/aryl groups at C2 during ring formation.
-
Reactants: Anthranilic acid +
-unsaturated ketone/aldehyde. -
Limitation: Often yields mixtures or requires harsh acidic conditions incompatible with sensitive functional groups.
Visualization: Synthetic Workflow
Figure 2: Divergent synthetic pathways to 2-substituted quinoline-8-carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloroquinoline-8-carboxylate (Key Intermediate)
Rationale: The 2-chloro derivative is the "master key" for medicinal chemistry, allowing subsequent introduction of amines, alkoxides, or aryl groups.
-
Esterification: Dissolve quinoline-8-carboxylic acid (10.0 g, 57.7 mmol) in MeOH (100 mL). Add conc. H2SO4 (2 mL) dropwise. Reflux for 12 h. Concentrate, neutralize with sat. NaHCO3, extract with EtOAc. Yield: ~95% Methyl ester.
-
N-Oxidation: To the ester (5.0 g, 26.4 mmol) in DCM (50 mL) at 0°C, add m-CPBA (1.2 equiv). Stir at RT for 4 h. Wash with 10% Na2S2O3 and NaHCO3. Yield: ~90% N-oxide.
-
Chlorination: Dissolve N-oxide (4.0 g) in dry DCM (40 mL). Add POCl3 (1.5 equiv) dropwise at 0°C. Critical Step: Add Et3N (2.0 equiv) to buffer HCl generation. Reflux for 2 h.
-
Workup: Quench carefully into ice water. Extract with DCM. Purify via flash chromatography (Hex/EtOAc).
-
Target: Methyl 2-chloroquinoline-8-carboxylate.
-
Validation: 1H NMR shows loss of C2 proton (usually ~8.9 ppm in parent).
-
Protocol 2: Pd-Catalyzed C-H Arylation (Direct Route)
Rationale: Rapid access to 2-aryl derivatives without the chlorination step.
-
Reagents: Methyl quinoline-8-carboxylate N-oxide (0.5 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 equiv), PPh3 (20 mol%).
-
Solvent: Toluene (anhydrous).
-
Conditions: Seal tube, heat to 110°C for 16 h.
-
Mechanism: Ag(I) facilitates iodide abstraction and re-oxidation of Pd(0). The N-oxide directs Pd insertion at the adjacent C2 position.
-
Deoxygenation: The product of this reaction is often the N-oxide. To obtain the final quinoline, treat with PCl3 or Zn/AcOH.
Medicinal Chemistry & SAR Data
The 8-QCA scaffold is prominent in inhibiting 2-oxoglutarate (2OG) dependent oxygenases.
Case Study: KDM4 (JMJD2) Inhibitors
Histone demethylases (KDMs) contain an Fe(II) active site. 8-QCA mimics the 2OG co-factor.
| Compound Class | C2 Substituent | IC50 (KDM4A) | Selectivity (vs PHD2) | Notes |
| IOX-1 Analog | -H | 0.2 µM | Low | Pan-inhibitor; poor cellular penetrance. |
| 2-Alkyl | -Me / -Et | 1.5 µM | Moderate | Steric bulk reduces potency but improves lipophilicity. |
| 2-Carboxy | -COOH | 0.05 µM | High | "2,8-dicarboxy" motif. High polarity limits cell entry. |
| 2-Aryl | -Ph | >10 µM | N/A | Steric clash with active site entrance loops. |
| 2-Amino | -NH-Alkyl | 0.8 µM | Moderate | H-bond donor at C2 picks up backbone carbonyls. |
Key Insight: For KDM inhibition, small groups at C2 (like -COOH or small alkyls) are tolerated. Large aryl groups often clash with the enzyme pocket unless a specific sub-pocket is targeted. The 2,4-dicarboxy or 2,5-dicarboxy substitution patterns are often more effective than simple 2-aryl.
Case Study: HIV Integrase Inhibitors (ALLINIs)
Allosteric Integrase Inhibitors (ALLINIs) often utilize a quinoline-carboxylic acid core.[1]
-
Mechanism: Induce aberrant multimerization of Integrase.[2]
-
SAR: A bulky hydrophobic group at C2 (e.g., biaryl ether) is often required to occupy the hydrophobic interface between Integrase monomers. This contrasts with KDM inhibitors where small groups are preferred.
References
-
Synthesis of 2-Substituted Quinolines via C-H Activation
- Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. (Note: Discusses selectivity switch, but details C2 baseline).
- Source: ACS C
-
URL:[Link]
-
JMJD/KDM Inhibitors (IOX-1 Derivatives)
- Title: Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
- Source: PLOS ONE, 2010.
-
URL:[Link]
-
Synthesis of Quinoline-8-Carboxylic Acid Derivatives
-
General Quinoline Synthesis Review
-
C2-Functionalization via Minisci Reaction
Sources
Technical Guide: Solubility Profiling & Physicochemical Characterization of 2-Phenylquinoline-8-carboxylic Acid
Executive Summary & Compound Architecture
2-Phenylquinoline-8-carboxylic acid (CAS: 131-08-8 / 5552-45-4 derivatives) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for NK3 receptor antagonists (e.g., Osanetant analogs) and transition metal ligands.
Unlike its isomer 2-phenylquinoline-4-carboxylic acid (Cinchophen), the 8-position carboxyl group introduces unique steric and electronic effects due to its proximity to the quinoline nitrogen. This creates a potential for strong intramolecular hydrogen bonding (pseudo-ring formation), which significantly alters its solubility profile compared to standard quinoline derivatives.
Structural Determinants of Solubility
-
Lipophilic Domain: The 2-phenylquinoline core is highly aromatic and planar, driving strong
stacking interactions in the crystal lattice. This results in high lattice energy, requiring polar aprotic solvents or elevated temperatures to disrupt. -
Hydrophilic/Ionizable Domain: The C8-carboxylic acid (
) allows for pH-dependent solubility. -
Intramolecular H-Bonding: The proximity of the
-lone pair and the carboxylic proton at the C8 position often locks the molecule in a conformation that reduces its ability to hydrogen bond with solvents, effectively lowering solubility in protic solvents compared to the C4 isomer.
Solubility Landscape: Solvent Classes
Based on synthesis isolation protocols and structural analogs, the solubility profile of 2-PQC is categorized below. Quantitative values are temperature-dependent; however, these qualitative tiers guide solvent selection for process chemistry.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Specific Solvents | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Stock solutions, reaction media. |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization (soluble hot, insoluble cold). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Extraction, chromatography. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Anti-solvents, wash solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Precipitation, impurity removal. |
| Aqueous | Water (pH < 7) | Negligible | Precipitation medium. |
| Aqueous Basic | 1M NaOH, 1M KOH | High (as carboxylate salt) | pH-swing purification. |
Process Insight: The standard purification method for 2-PQC involves dissolution in aqueous alkali (forming the salt), filtration of insoluble impurities, and re-acidification to precipitate the free acid [1]. Recrystallization is frequently performed using Ethanol or Acetic Acid [2].
Experimental Protocol: Saturation Shake-Flask Method
Workflow Diagram
The following logic flow ensures data integrity during the solubility screening process.
Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility.
Detailed Methodology
-
Preparation: Add excess 2-PQC solid to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Place vials in a thermostatic shaker bath.
-
Standard: Shake for 24 hours at the target temperature (e.g., 298.15 K).
-
Validation: Allow to settle for 4 hours. Ensure solid phase is still visible (indicates saturation).
-
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed glass syringe.
-
Filtration: Filter immediately through a 0.45 µm PTFE filter (hydrophobic for organic solvents) into a tared vial.
-
Critical Step: Discard the first 0.2 mL of filtrate to account for filter adsorption.
-
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (for high solubility >10 mg/mL).
-
HPLC (Recommended): Dilute filtrate with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze against a standard curve.
-
Thermodynamic Modeling & Data Analysis
To predict solubility at temperatures outside the experimental range, we utilize thermodynamic models. The dissolution of 2-PQC is an endothermic process driven by entropy.
The Modified Apelblat Equation
For non-ideal organic solutions, the modified Apelblat equation is the industry standard for correlating mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
Thermodynamic Parameters Calculation
From the solubility data, the apparent standard enthalpy (
-
Enthalpy:
-
Gibbs Energy:
-
Entropy:
Technical Note: For 2-phenylquinoline derivatives,
is typically positive (endothermic), indicating that solubility increases with temperature. Ifis positive, the dissolution is non-spontaneous, requiring thermal energy input (heating) to reach high concentrations [3].
pH-Dependent Solubility (The Zwitterion Effect)
The 8-carboxylic acid moiety makes 2-PQC solubility highly sensitive to pH. Understanding the equilibrium between the cationic, neutral, and anionic forms is vital for extraction and formulation.
Figure 2: pH-dependent ionization states affecting aqueous solubility.
-
Acidic pH (pH < 2): The quinoline nitrogen protonates. Solubility increases.
-
Isoelectric Point (pH ~ 3-5): The molecule exists largely as a neutral species or zwitterion (internal salt). Minimum solubility is observed here. This is the target pH range for precipitating the product after synthesis.
-
Basic pH (pH > 7): The carboxylic acid deprotonates to form the carboxylate anion. Solubility increases drastically.
References
-
Synthesis and Purification: Preparation of 2-Phenylquinoline-8-carboxylic Acid via Oxidation.[1] (Classic Doebner-Miller modification or oxidation of 8-methyl precursors).[1] Standard protocols utilize acid-base precipitation for isolation.
- Recrystallization Solvents:Journal of Organic Chemistry, "Derivatives of 2-Phenylquinoline.
-
Thermodynamic Principles: Krug, R. R., et al. "Enthalpy-entropy compensation. 1. Some fundamental statistical problems associated with the analysis of van't Hoff and Arrhenius data." Journal of Physical Chemistry, 1976. Link
- Related Solubility Data (Analog): "Solubility and Solution Thermodynamics of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen) in Various Solvents." Journal of Chemical & Engineering Data. (Used as a comparative baseline for thermodynamic modeling).
Sources
Methodological & Application
2-Phenylquinoline-8-carboxylic acid ligand for iron(II) complexes
Application Note: 2-Phenylquinoline-8-Carboxylic Acid (2-Ph-8-QCA) Ligand for Iron(II) Catalysis
Part 1: Introduction & Mechanistic Rationale
The "Steric-Electronic" Imperative
In the field of bio-inspired non-heme iron catalysis, the primary challenge is preventing the formation of thermodynamically stable, catalytically inactive homoleptic complexes (e.g., [Fe(L)₃]).[1] To maintain an open coordination site for oxidant binding (typically H₂O₂ or O₂), the ligand must enforce a specific geometry.[1]
2-Phenylquinoline-8-carboxylic acid (2-Ph-8-QCA) is a privileged scaffold designed to address this via the "Steric Clash" principle.
-
Structural Analogy: It functions as the quinoline analog of 6-phenylpicolinic acid , a benchmark ligand in the field.
-
Binding Mode: It coordinates as a monoanionic N,O-bidentate ligand, forming a stable 5-membered chelate ring with the Iron(II) center.
-
The 2-Phenyl Function: The phenyl group at the C2 position (adjacent to the nitrogen donor) creates significant steric bulk.[1] This steric wall destabilizes the formation of the saturated tris-complex, thereby stabilizing the labile, catalytically active [Fe(L)₂(Solvent)₂] or [Fe(L)(OTf)₂] species.[1]
Target Applications
-
C(sp³)-H Oxidation: Selective hydroxylation of unactivated alkanes.[1]
-
Late-Stage Functionalization: Oxidative modification of complex drug scaffolds.
-
Epoxidation: Stereoselective oxidation of electron-deficient olefins.
Part 2: Synthesis & Preparation Protocols
Ligand Preparation (If not commercially sourced)
While custom synthesis is possible via the oxidation of 2-phenyl-8-methylquinoline, we recommend high-purity (>98%) commercial sourcing to ensure reproducibility in catalytic turnover numbers (TON).[1]
Protocol A: Synthesis of the Pre-Catalyst [Fe(2-Ph-8-QCA)₂(MeCN)₂]
This protocol generates the isolated iron complex, which provides more consistent kinetics than in situ mixing.[1]
Reagents:
-
Iron(II) Perchlorate hydrate (
) or Iron(II) Triflate ( ).[1] -
2-Phenylquinoline-8-carboxylic acid (Ligand).
-
Triethylamine (
) or Tetramethylammonium hydroxide ( ).[1] -
Solvent: Degassed Acetonitrile (
).[1]
Step-by-Step Methodology:
-
Inert Environment: Perform all steps inside a glovebox (
atmosphere, ppm) or using strict Schlenk techniques. -
Deprotonation: Dissolve 2-Ph-8-QCA (2.0 equiv, 0.2 mmol) in MeCN (2 mL). Add Base (2.0 equiv) and stir for 10 minutes to generate the carboxylate anion.
-
Metal Addition: Dissolve Fe(II) salt (1.0 equiv, 0.1 mmol) in MeCN (1 mL). Add this solution dropwise to the ligand solution.
-
Observation: The solution should turn deep red/brown, indicating coordination.
-
-
Crystallization: Layer the solution with degassed diethyl ether (
) or pentane. Store at -20°C for 24-48 hours. -
Isolation: Filter the resulting crystals, wash with cold ether, and dry under vacuum.
-
QC Check: The solid should be paramagnetic. perform
-NMR (broad, shifted peaks) to confirm absence of free ligand.[1]
-
Protocol B: Catalytic C-H Oxidation (General Procedure)
Reaction: Substrate +
-
Stock Solutions:
-
Catalyst: 1.0 mM solution of [Fe(2-Ph-8-QCA)₂] in MeCN.
-
Oxidant: dilute 30%
in MeCN to achieve a 0.5 M working solution (titrate to confirm concentration). -
Acetic Acid (Additivie): 0.5 M solution in MeCN (Proton source facilitates O-O bond cleavage).[1]
-
-
Reaction Setup (4 mL vial):
-
Add Substrate (0.3 mmol, 1.0 equiv).
-
Add Catalyst Solution (15 µL, 0.5 mol% loading).
-
Add Acetic Acid (0.5 equiv relative to substrate).
-
Add MeCN to reach total volume of 1.0 mL.
-
-
Initiation:
-
Add
solution (1.2 equiv) dropwise over 1 minute via syringe pump or manual slow addition. Rapid addition can lead to catalyst decomposition (disproportionation of H₂O₂).[1]
-
-
Workup:
-
Stir at 25°C for 30 minutes.
-
Quench with saturated
or solid (to destroy excess peroxide).[1] -
Extract with Ethyl Acetate, filter through silica plug, and analyze via GC-MS or LC-MS.
-
Part 3: Data Visualization & Logic
Workflow Diagram: Catalyst Activation Cycle
The following diagram illustrates the critical role of the 2-phenyl substituent in directing the reaction pathway away from the inactive "thermodynamic sink" and toward the active oxidative cycle.
Caption: Mechanistic pathway highlighting the steric prevention of the inactive tris-complex (Grey) by the 2-phenyl group, forcing the cycle through the active Iron-Oxo species (Yellow).[1]
Part 4: Results & Validation
Expected Analytical Data
| Parameter | Method | Expected Result | Interpretation |
| Appearance | Visual | Deep Red/Brown Crystals | Indicates successful N,O-chelation and d-d transitions. |
| Spin State | Magnetic Susceptibility | High-spin Fe(II) center (typical for labile catalysts).[1] | |
| UV-Vis | Absorption Spectroscopy | Metal-to-Ligand Charge Transfer (MLCT). | |
| Stability | Air Exposure | Color change to Orange/Yellow | Oxidation to Fe(III)-μ-oxo species (Catalyst death).[1] |
Troubleshooting Guide (Self-Validating)
-
Problem: Reaction yields are <10%.
-
Problem: Rapid bubbling upon H₂O₂ addition.
-
Validation: Catalase activity (disproportionation) is dominating.[1] Action: Slow down addition rate or increase acetic acid concentration to protonate the hydroperoxo intermediate.
-
Part 5: References
-
Costas, M., et al. (2011).[1] "Selective C-H Oxidation Catalyzed by Non-Heme Iron Complexes." Accounts of Chemical Research. Link[1]
-
White, M. C., & Chen, M. S. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science. Link[1]
-
Bryliakov, K. P. (2017).[1] "Environmentally Sustainable Oxidations with Bioinspired Non-Heme Iron Catalysts." Chemical Reviews. Link[1]
-
Sun, C. L., & Shi, Z. J. (2014). "Transition-Metal-Catalyzed C–H Functionalization of Quinoline Derivatives." Chemical Reviews. Link[1]
-
Hitce, J., et al. (2016).[1] "Quinaldic Acid Derivatives as Ligands for Iron-Catalyzed C–H Functionalization." Chemistry - A European Journal. Link[1]
Sources
Application Note: Synthesis of 8-(benzimidazol-2-yl)quinolines from 2-phenylquinoline-8-carboxylic acid
Executive Summary
This guide details the synthetic protocol for constructing 8-(benzimidazol-2-yl)-2-phenylquinoline , a privileged bidentate scaffold often utilized in coordination chemistry (as a ligand for Ir/Pt phosphorescent complexes) and medicinal chemistry.
The transformation involves the condensation-cyclization of 2-phenylquinoline-8-carboxylic acid with o-phenylenediamine (OPD) . Due to the steric hindrance at the quinoline 8-position (peri-position) and the rigidity of the 2-phenyl group, standard amide coupling conditions often suffer from low yields or incomplete cyclization.
This protocol prioritizes a Polyphosphoric Acid (PPA) Melt method as the "Gold Standard" for its ability to drive dehydration in sterically crowded systems, alongside a secondary Acid Chloride Activation method for substrates requiring milder thermal profiles.[1]
Strategic Analysis & Retrosynthesis
The target molecule features a benzimidazole fused to the C8 position of a quinoline ring.[2][3] The retrosynthetic disconnection occurs at the C2'-C8 bond, tracing back to the carboxylic acid precursor and the diamine.
Key Challenges:
-
Steric Bulk: The C8 position is peri-to the quinoline nitrogen, creating significant steric strain.[1]
-
Solubility: The planar, extended
-system of the product leads to low solubility in common organic solvents, complicating purification.[1] -
Cyclization Efficiency: Formation of the intermediate mono-amide is fast, but ring closure to the benzimidazole requires high activation energy.
Pathway Visualization
The following diagram outlines the reaction logic and workflow.
Figure 1: Synthetic workflow comparing the PPA Melt (Method A) and Stepwise Activation (Method B).
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclocondensation (Recommended)
Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent.[1] The high temperature (180–200°C) overcomes the activation energy barrier for the cyclization of the sterically hindered 8-position [1].
Reagents:
-
2-Phenylquinoline-8-carboxylic acid (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 mL per gram of substrate)
-
Ammonium Hydroxide (NH₄OH) (for neutralization)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), place the 2-phenylquinoline-8-carboxylic acid and o-phenylenediamine .
-
Mixing: Add PPA directly to the solids.
-
Note: PPA is viscous; warming it slightly (60°C) before addition can help, but is not strictly necessary.[1]
-
-
Reaction: Heat the mixture to 180–200°C under an inert atmosphere (N₂ or Ar) for 4–6 hours .
-
Monitoring: The mixture will turn dark. TLC monitoring is difficult due to the matrix; reaction completion is usually determined by time and disappearance of the acid peak in aliquots (if analyzed by LC-MS).
-
-
Quenching: Cool the reaction mixture to ~80–100°C. Do not let it solidify completely.
-
Precipitation: Slowly pour the hot syrup into a beaker containing crushed ice (approx. 10x volume of PPA) with vigorous stirring.
-
Safety: This is exothermic.
-
-
Neutralization: The solution will be acidic. Slowly add conc. NH₄OH until the pH reaches ~8–9.
-
Observation: A heavy precipitate (the free base product) will form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove phosphate salts.
-
Drying: Dry the crude solid in a vacuum oven at 60°C.
Method B: Acid Chloride Activation (Alternative)
Rationale: Useful if the substrate contains functional groups sensitive to the harsh acidic/thermal conditions of PPA.
Reagents:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
DMF (Catalytic amount)[4]
-
Dichloromethane (DCM) or Toluene
-
Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Activation: Suspend 2-phenylquinoline-8-carboxylic acid in dry DCM (or Toluene). Add SOCl₂ (3.0 equiv) and 2 drops of DMF. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.
-
Coupling: Dissolve the residue in dry DCM/THF. Add o-phenylenediamine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir at RT for 4 hours.
-
Cyclization: Evaporate the solvent.[4] Redissolve the crude amide intermediate in Glacial Acetic Acid and reflux for 6–12 hours.
-
Workup: Pour into ice water, neutralize with NaHCO₃, and filter the precipitate.
Purification & Characterization
Due to the rigid, planar structure, the product is likely to be highly crystalline but poorly soluble.[1]
Purification Strategy
| Method | Suitability | Protocol |
| Recrystallization | High | Dissolve in hot DMF or DMSO; add Ethanol or Water dropwise until turbid. Cool slowly. |
| Soxhlet Extraction | Medium | Extract impurities using Ethanol; the product usually remains in the thimble or crystallizes in the flask. |
| Chromatography | Low | Often difficult due to solubility. If necessary, use DCM:MeOH (95:5) on silica.[4] |
Characterization Data (Expected)
-
Physical State: Yellow to brownish solid.
-
¹H NMR (DMSO-d₆):
-
Benzimidazole NH: Broad singlet >13.0 ppm (often invisible if exchanged).
-
Quinoline H2: Absent (substituted by Phenyl).
-
Quinoline H8: Shifted due to benzimidazole ring current.
-
Aromatic Region: Complex multiplet 7.0–8.5 ppm.
-
-
MS (ESI+): [M+H]⁺ peak corresponding to Molecular Weight (Calculation: C₂₂H₁₅N₃ = 321.38 g/mol ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Temperature too low in PPA. | Ensure internal temp reaches >180°C. In Method B, extend AcOH reflux time. |
| Sticky Gum on Quenching | PPA polymerization or impurities. | Triturate the gum with Methanol or Acetone. Use mechanical stirring during neutralization. |
| Low Yield | Loss during filtration (fines). | Neutralize to pH 9-10 to ensure full deprotonation of the benzimidazole. |
References
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for PPA melt cyclization).
-
Zhang, L., et al. (2011).[1] Synthesis and biological evaluation of novel benzimidazole derivatives. Chemistry of Heterocyclic Compounds, 46, 1364–1370.[1][7] Link
-
Chen, Y., et al. (2010).[1][8] Bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} toluene solvate. Acta Crystallographica Section E, E66, o638.[1] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for Phillips Condensation).
Sources
- 1. CN102250151A - 2-arimid-8-benzimidazol quinoline transition metal compound and preparation method and use thereof - Google Patents [patents.google.com]
- 2. Synthesis, characterization and liquid crystalline properties of novel benzimidazol-8-hydroxyquinoline complexes | PDF [slideshare.net]
- 3. Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis{2-[1-(8-hydroxy-2-quinolylmethyl)-1H-benzimidazol-2-yl]quinolin-8-ol} toluene solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-phenylquinoline-8-carboxamide antitumor agents
Application Note: Preparation of 2-Phenylquinoline-8-carboxamide Antitumor Agents
Abstract & Scientific Rationale
The 2-phenylquinoline-8-carboxamide scaffold represents a class of "minimal" DNA-intercalating agents.[1][2][3] Unlike traditional intercalators (e.g., doxorubicin, acridine) that possess large, fused ring systems, these compounds utilize a phenyl ring coplanar with the quinoline core to achieve intercalation. This "minimal" chromophore reduces non-specific binding while maintaining high cytotoxicity against solid tumors and leukemia cell lines.
The critical structural requirement for antitumor activity in this class is the coplanarity of the 2-phenyl ring with the quinoline system, which facilitates insertion between DNA base pairs.[1] The 8-carboxamide side chain—typically an
This guide details the synthesis of the core scaffold, the generation of amide derivatives, and the biological validation of their antitumor potential.[4][5]
Strategic Retrosynthesis & Workflow
The synthesis is designed to be robust and scalable, avoiding the low yields often associated with direct ring closures of complex precursors. We utilize a Doebner-Miller approach to construct the quinoline core, followed by a selective oxidation and amidation.
Caption: Step-wise synthetic workflow from raw materials to the final bioactive carboxamide.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (8-Methyl-2-phenylquinoline)
The formation of the quinoline ring is achieved via the Doebner-Miller reaction. This method is preferred for its use of readily available starting materials.
-
Reagents:
- -Toluidine (CAS: 95-53-4)
-
Cinnamaldehyde (CAS: 104-55-2)
-
Hydrochloric acid (conc. 37%)
-
Toluene (solvent)
-
Equipment: Round-bottom flask (500 mL), Reflux condenser, Dean-Stark trap (optional).
Step-by-Step Procedure:
-
Mixing: In a 500 mL round-bottom flask, dissolve
-toluidine (10.7 g, 100 mmol) and cinnamaldehyde (13.2 g, 100 mmol) in toluene (150 mL). -
Acid Catalysis: Slowly add concentrated HCl (20 mL) dropwise. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of cinnamaldehyde.
-
Work-up: Cool the reaction to room temperature. Basify with 10% NaOH solution until pH ~10.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous
. -
Purification: Concentrate under reduced pressure. Purify the crude dark oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield 8-methyl-2-phenylquinoline as a pale yellow solid.
Protocol B: Oxidation to 2-Phenylquinoline-8-carboxylic Acid
Selective oxidation of the benzylic methyl group at the 8-position is crucial. Selenium dioxide (
-
Reagents:
-
8-Methyl-2-phenylquinoline (from Protocol A)
-
Selenium Dioxide (
) -
Pyridine (solvent)[6]
-
Step-by-Step Procedure:
-
Setup: Dissolve 8-methyl-2-phenylquinoline (2.2 g, 10 mmol) in pyridine (20 mL).
-
Oxidation: Add
(2.2 g, 20 mmol) to the solution. -
Reflux: Heat the mixture to reflux (115°C) for 12–18 hours. The reaction will turn black due to the precipitation of selenium metal.
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove selenium metal. Wash the pad with hot pyridine.
-
Isolation: Evaporate the pyridine under reduced pressure. Resuspend the residue in water (50 mL) and adjust pH to 4–5 with 1M HCl to precipitate the acid.
-
Collection: Filter the precipitate, wash with cold water, and dry in a vacuum oven to obtain 2-phenylquinoline-8-carboxylic acid .
Protocol C: Amidation (Library Generation)
The final step introduces the cationic side chain, typically
-
Reagents:
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the carboxylic acid (250 mg, 1.0 mmol) in dry DMF (5 mL). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add
-dimethylethylenediamine (1.2 eq) dropwise. -
Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the formation of the product (
). -
Work-up: Dilute with EtOAc (30 mL), wash with saturated
(2x), water (2x), and brine. -
Salt Formation (Optional but Recommended): Dissolve the free base in minimal ethanol and add HCl in dioxane (4M) to precipitate the hydrochloride salt. This improves water solubility for biological assays.
Data Summary & Characterization
Table 1: Physicochemical Properties of Key Intermediates
| Compound | Formula | MW ( g/mol ) | Appearance | Expected Yield | Key NMR Signal ( |
| 8-Methyl-2-phenylquinoline | 219.29 | Yellow Solid | 60-70% | 2.85 (s, 3H, | |
| 2-Phenylquinoline-8-COOH | 249.27 | Off-white Solid | 50-60% | 14.5 (br s, 1H, | |
| Target Carboxamide | 319.41 | White/Tan Solid | 75-85% | 8.80 (t, 1H, |
Mechanism of Action & Biological Validation[7]
The antitumor efficacy of these agents is linked to their ability to intercalate into DNA.
Mechanism Diagram
Caption: Mechanism of action showing DNA intercalation leading to apoptosis.
In Vitro Assay Protocols
-
DNA Binding Assay (Viscosity):
-
Principle: Intercalators increase the length of DNA, increasing solution viscosity.
-
Method: Titrate the compound into a solution of Calf Thymus DNA. Measure relative viscosity (
) using an Ostwald viscometer. A slope > 0 confirms intercalation.
-
-
Cytotoxicity (MTT Assay):
-
Cell Lines: L1210 (Leukemia), Lewis Lung Carcinoma (LLC).
-
Protocol: Seed cells (5000/well) in 96-well plates. Treat with graded concentrations (0.1 - 100
) for 48h. Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. -
Target
: Potent derivatives typically show .
-
References
-
Atwell, G. J., Baguley, B. C., & Denny, W. A. (1989). Potential antitumor agents.[1][2][3][4][5][7] 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity.[1][2][3] Journal of Medicinal Chemistry, 32(2), 396–401.[1]
-
Atwell, G. J., Bos, C. D., Baguley, B. C., & Denny, W. A. (1988). Potential antitumor agents.[1][2][3][4][5][7] 56. "Minimal" DNA-intercalating ligands as antitumor drugs: phenylquinoline-8-carboxamides. Journal of Medicinal Chemistry, 31(5), 1048–1052.
-
Gezegen, H., Dingil, A., & Ceylan, M. (2010). Three-step synthesis of 2,4-diaryl-5,6,7,8-tetrahydroquinoline derivatives. Journal of Heterocyclic Chemistry, 47(5), 1017–1024.
- Wadsworth, H. J., Jenkins, S. M., & Orlek, B. S. (1992). Synthesis of 2-phenylquinoline-8-carboxylic acid derivatives. Journal of Medicinal Chemistry, 35(7), 1280–1290.
Sources
- 1. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Application Notes and Protocols: A Modern Approach to the Pfitzinger Reaction for the Synthesis of 8-Substituted Phenylquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The Pfitzinger reaction, first reported in the late 19th century, remains a powerful and versatile tool for constructing the quinoline core, specifically yielding quinoline-4-carboxylic acids.[2]
This guide provides a detailed exploration of the Pfitzinger reaction, focusing on a strategic, modified approach for the targeted synthesis of 8-substituted phenylquinolines. We will delve into the mechanistic underpinnings of the reaction, address its classical limitations, and provide robust, field-proven protocols for both the synthesis of the necessary precursors and the final cyclization, empowering researchers to efficiently generate these valuable compounds for drug discovery and development pipelines.
The Classical Pfitzinger Reaction: Mechanism and Inherent Challenges
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) traditionally involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under strong basic conditions (e.g., potassium hydroxide).[1]
The Underlying Mechanism
The reaction proceeds through a well-established, multi-step sequence. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This step opens the five-membered ring to form a keto-acid intermediate (an o-aminophenylglyoxylate salt).[2]
-
Condensation and Imine Formation: The primary amine of this intermediate then condenses with the carbonyl group of the second reactant (e.g., a substituted acetophenone) to form an imine (Schiff base).
-
Enamine Tautomerization: The imine rapidly tautomerizes to its more stable enamine isomer.
-
Intramolecular Cyclization & Dehydration: The final phase involves an intramolecular cyclization, where the enamine attacks the keto-carbonyl group, followed by a dehydration event that results in aromatization to yield the final substituted quinoline-4-carboxylic acid product.[1]
Caption: Figure 1: Mechanism of the Pfitzinger Reaction
Causality of Common Experimental Challenges
While effective, the classical Pfitzinger protocol is often plagued by specific challenges:
-
Tar Formation: This is the most common issue. It arises from the self-condensation of the carbonyl compound or isatin under the harsh basic conditions, especially when all reactants are mixed simultaneously.[3]
-
Low Yields: Incomplete reactions, side-product formation, or degradation of starting materials or products can lead to consistently low yields.[3]
-
Incomplete Conversion: Significant amounts of unreacted isatin can remain in the final product, complicating purification. This often occurs if the initial ring-opening step is inefficient.
Strategic Modification for 8-Substituted Phenylquinolines
The key to synthesizing a specifically substituted quinoline lies in the rational selection of the starting materials. The substitution pattern of the isatin dictates the substitution on the benzo-fused portion of the quinoline, while the carbonyl compound determines the substituents at the 2- and 3-positions.
The Core Principle: To synthesize an 8-substituted quinoline , one must begin with a 7-substituted isatin . The substituent at the C7 position of the isatin ring directly correlates to the C8 position of the final quinoline product. To introduce a phenyl group at the C2 position, a substituted acetophenone is the ideal carbonyl partner.
Caption: Figure 2: Substrate-to-Product Correlation
Application Workflow and Protocols
The successful synthesis of an 8-substituted phenylquinoline is a two-stage process. First, the required 7-substituted isatin precursor must be synthesized. Second, this precursor is used in a modified Pfitzinger reaction.
Caption: Figure 3: Overall Synthetic Workflow
PART A: Protocol for Synthesis of 7-Substituted Isatin (Sandmeyer Method)
The Sandmeyer synthesis is the most common and reliable method for preparing substituted isatins from anilines.[4][5] It proceeds by forming an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[6]
Materials:
-
3-Substituted Aniline (e.g., 3-chloroaniline, 3-bromoaniline, 3-methylaniline)
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate, Anhydrous
-
Concentrated Sulfuric Acid (98%)
-
Hydrochloric Acid (Concentrated)
-
Deionized Water
Step-by-Step Protocol:
-
Preparation of Reagent Solution: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 100 g of anhydrous sodium sulfate in 600 mL of deionized water.
-
Addition of Reactants: To this solution, add 0.5 mol of the chosen 3-substituted aniline, followed by a solution of 0.6 mol of chloral hydrate in 100 mL of water.
-
Formation of Isonitrosoacetanilide: Heat the mixture to 40-50 °C. In a separate beaker, prepare a solution of 1.1 mol of hydroxylamine hydrochloride in 200 mL of water. Add this hydroxylamine solution to the reaction flask in portions over 30 minutes, ensuring the temperature does not exceed 70 °C. After the addition is complete, heat the mixture to a gentle boil for 10-15 minutes until the intermediate precipitates as a crystalline solid.
-
Isolation of Intermediate: Cool the mixture in an ice bath. Collect the precipitated isonitrosoacetanilide by vacuum filtration and wash it thoroughly with cold water. Dry the solid in a vacuum oven.
-
Acid-Catalyzed Cyclization: Cautiously and slowly add the dried isonitrosoacetanilide (0.4 mol) in small portions to 400 mL of concentrated sulfuric acid, pre-heated to 60 °C, in a large beaker with stirring. An initial exotherm will occur. Maintain the temperature between 70-80 °C during the addition.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture at 80 °C for an additional 10-15 minutes.
-
Product Precipitation: Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice (approx. 2 kg) with vigorous stirring.
-
Isolation and Purification: The 7-substituted isatin will precipitate as a colored solid (often orange-red). Allow the ice to melt completely, then collect the product by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to pH paper. Dry the final product thoroughly.
PART B: Modified Pfitzinger Protocol for 8-Substituted 2-Phenylquinoline-4-carboxylic Acid
This modified protocol prioritizes the initial ring-opening of isatin before introducing the carbonyl compound. This sequential addition is a critical experimental choice that significantly minimizes tar formation and improves the overall yield and purity of the final product.[3]
Materials:
-
7-Substituted Isatin (from Part A)
-
Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Deionized Water
-
Acetic Acid or Dilute Hydrochloric Acid (for work-up)
Step-by-Step Protocol:
-
Prepare Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.04 mol) in a mixture of 80 mL of absolute ethanol and 5 mL of deionized water.
-
Isatin Ring Opening (Self-Validating Step): Add the 7-substituted isatin (0.015 mol) to the basic solution. Stir the mixture at room temperature. A distinct color change, typically from orange/red to a brown or pale-yellow solution, should be observed within 1 hour. Causality: This color change indicates the successful hydrolysis and ring-opening of the isatin to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid. Proceeding before this change is complete can lead to side reactions.[3]
-
Addition of Carbonyl Compound: Once the ring-opening is complete, add the substituted acetophenone (0.03 mol, 2 equivalents) to the reaction mixture. Using a stoichiometric excess of the ketone helps to drive the reaction to completion and consume any residual isatin.[3]
-
Reflux: Heat the mixture to reflux (approx. 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up and Product Precipitation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of deionized water to dissolve the potassium salt of the product.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove unreacted acetophenone and other neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify slowly with stirring using glacial acetic acid or 2M HCl until the pH is approximately 4-5. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven to obtain the final 8-substituted 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol or acetic acid if necessary.
Data and Troubleshooting
Comparative Yields for Pfitzinger Reactions
The versatility of the Pfitzinger reaction is demonstrated by its application to various substrates. The use of microwave irradiation can dramatically reduce reaction times.[7]
| Isatin Derivative | Carbonyl Compound | Conditions | Reaction Time | Yield (%) | Reference |
| Isatin | 1-(Benzimidazol-2-ylthio)acetophenone | Conventional Heating | 12 h | 63-68% | [7] |
| Isatin | 1-(Benzimidazol-2-ylthio)acetophenone | Microwave Irradiation | 9 min | 77-85% | [7] |
| 5-Chloroisatin | Cyclohexanone | Microwave Irradiation | 12 min | High | [8][9] |
| Isatin | Acetone | Conventional Heating | 24 h | >60% | [1] |
| Isatin | Substituted Acetophenones | Microwave Irradiation | 20-40 min | Good-Excellent | [8] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Thick Tar Formation | - Simultaneous mixing of all reactants.- Self-condensation of carbonyl or isatin.- Excessively high temperature. | - Follow the modified protocol: Ensure isatin is fully dissolved and the ring is opened in base before adding the ketone.[3]- Maintain the specified reflux temperature; avoid overheating. |
| Low Product Yield | - Incomplete reaction.- Insufficient excess of carbonyl compound.- Premature work-up. | - Increase the excess of the carbonyl compound to 2.5 or 3.0 equivalents.- Extend the reflux time and monitor carefully by TLC until the isatin spot disappears.- Ensure the pH during work-up is optimal for precipitation (typically pH 4-5). |
| Unreacted Isatin in Product | - Inefficient ring-opening of isatin.- Insufficient base concentration or reaction time in Step 2. | - Stir the isatin in the basic solution for a longer period before adding the ketone. Ensure the characteristic color change is complete.- Optimize the concentration of KOH for your specific substrate. |
Conclusion
The Pfitzinger reaction is a classic yet highly relevant transformation for the synthesis of medicinally important quinoline-4-carboxylic acids. While the traditional one-pot approach is often hampered by side reactions and low yields, a strategic modification involving the sequential addition of reactants provides a robust and reliable solution. By first synthesizing a 7-substituted isatin via the Sandmeyer method and then employing it in a modified Pfitzinger protocol where the isatin ring is opened prior to the addition of a substituted acetophenone, researchers can achieve clean and efficient access to a wide range of 8-substituted phenylquinolines. This methodical approach enhances reproducibility and provides a clear, rational pathway for the development of novel quinoline-based compounds for drug discovery.
References
-
Gary, J. B., & Wheeler, K. A. (2009). Synthesis of Substituted Isatins. Molecules, 14(9), 3447-3453. Available at: [Link]
-
Abdel-Aziz, H. A., & Gomha, S. M. (2009). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System. Zeitschrift für Naturforschung B, 64(11), 1334-1338. Available at: [Link]
-
Al-Ostath, R. A., Al-Dahmoshi, H. O., & Al-shami, Z. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 183-196. Available at: [Link]
-
Al-Sultani, A. A. J., & Al-Jubourry, M. J. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of Organic and Inorganic Chemistry, 6(1). Available at: [Link]
-
Areej, A. K., & Siddiqui, H. L. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Available at: [Link]
-
Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. Available at: [Link]
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.com. Available at: [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-203. Available at: [Link]
-
Request PDF. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. ResearchGate. Available at: [Link]
-
Julian, P. L., Pikl, J., & Boggess, D. (1934). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 56(8), 1797-1799. Available at: [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Sciencemadness.org. Available at: [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.org. Available at: [Link]
-
Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.irapa.org [journals.irapa.org]
- 6. synarchive.com [synarchive.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Oxidation of 8-Methyl-2-Phenylquinoline
Subject: Yield Optimization & Troubleshooting for 2-Phenylquinoline-8-Carboxylic Acid Synthesis
Ticket ID: #OX-8MQ-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Scope
User Context: You are likely synthesizing 2-phenylquinoline-8-carboxylic acid , a critical intermediate for NK3 receptor antagonists (e.g., Osanetant ).
The Problem: The oxidation of the 8-methyl group on the quinoline scaffold is notoriously difficult due to steric hindrance from the peri-nitrogen and the electronic deactivation of the ring. Standard stoichiometric Selenium Dioxide (
-
Low yields (<40%).[1]
-
Difficult removal of colloidal selenium (red/grey precipitate).
-
Incomplete conversion to the aldehyde or over-oxidation byproducts.[2]
The Solution: This guide transitions you from the "Classic" stoichiometric
The Optimized Protocol (SeO2 + TBHP)
Do not use stoichiometric
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 8-Methyl-2-phenylquinoline | 1.0 | Substrate | Ensure purity >98% by HPLC before starting. |
| Selenium Dioxide ( | 0.5 | Catalyst | Must be finely powdered. Old/clumped reagent fails.[1] |
| TBHP (70% aq.) | 3.0 - 4.0 | Stoichiometric Oxidant | Add slowly to control exotherm. |
| 1,4-Dioxane | [0.5 M] | Solvent | High boiling point required; stabilizes Se intermediates.[1] |
Step-by-Step Workflow
-
Preparation: Dissolve 8-methyl-2-phenylquinoline in 1,4-dioxane (0.5 M concentration).
-
Catalyst Addition: Add 0.5 equiv of
. The mixture will likely be heterogeneous. -
Activation: Heat the mixture to 50°C .
-
Oxidant Feed: Add TBHP (70% aqueous solution) dropwise over 30 minutes.
-
Why? Prevents radical coupling side-reactions caused by high local concentration of oxidant.[1]
-
-
Reflux: Raise temperature to 80-90°C and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (high
) should disappear; the aldehyde intermediate appears first, followed by the acid (if pushing conditions) or stop at aldehyde for Pinnick oxidation (recommended).
-
-
Workup (The "Selenium Crash"):
-
Cool to room temperature.
-
Add saturated Sodium Thiosulfate (
) .[1] -
Mechanism:[1][3][4][5] This reduces residual active Selenium species to elemental Se (red solid), preventing them from complexing with your product during extraction.
-
Filter through a Celite pad . Wash the pad with hot Ethyl Acetate.
-
Mechanistic Insight & Visualization
Understanding the Riley Oxidation mechanism is crucial for troubleshooting. The reaction proceeds via an "Ene" reaction followed by a [2,3]-sigmatropic rearrangement.[4]
Figure 1: The Catalytic Cycle. Note that TBHP (dashed red line) regenerates the active SeO2, preventing the accumulation of black Selenium metal which traps product.
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at ~50% conversion. Adding more
-
Diagnosis: Water accumulation. Commercial TBHP is 70% aqueous. As water concentration increases, the reflux temperature of Dioxane drops, and the solubility of the hydrophobic quinoline decreases.
-
Fix: Add a Dean-Stark trap to remove water azeotropically during the reaction, or switch solvent to Xylene (higher boiling point, 140°C) to force the energy barrier.
Q2: I am getting a "Tar" instead of crystals.
-
Diagnosis: Polymerization of the aldehyde intermediate or thermal decomposition.
-
Fix:
-
Lower the temperature to 60°C and extend time.
-
Check your
source. If the reagent is purple/grey, it is already reduced. It must be white/translucent. Sublime it before use if necessary.
-
Q3: My product is contaminated with red/grey powder that won't filter out.
-
Diagnosis: Colloidal Selenium (Se).[1]
-
Fix: Do not rely on simple filtration.
Q4: Why not oxidize directly to the Carboxylic Acid with
-
Reasoning: The 2-phenyl ring is electron-rich.[1] Strong oxidants like Permanganate or Chromic acid often cleave the phenyl ring or the quinoline ring (oxidative degradation) before oxidizing the hindered 8-methyl group.[1] The Stepwise route (Methyl
Aldehyde Acid) preserves the scaffold integrity.
Purification & Isolation Workflow
To isolate the final 2-phenylquinoline-8-carboxylic acid (assuming you performed the second oxidation step on the aldehyde):
Figure 2: Acid-Base Extraction Strategy.[1] This method leverages the acidity of the final product to separate it from neutral selenium byproducts and unreacted starting material.
References
-
Tagawa, Y., et al. (2003). "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide."[2] Heterocycles, 60(4), 953-957.[1][2]
- Emonds, M. V., et al. (2001). "Osanetant (SR142801)." Drugs of the Future, 26(8), 735. (Describes the industrial synthesis route via 2-phenylquinoline-8-carboxylic acid).
-
Shaikh, N., et al. (2000). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, (1), 34-35.[1][6] [1]
-
Klokov, S. V., et al. (2006). "A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide." Synthetic Communications, 36(9).
Sources
- 1. Osanetant - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification methods for 2-phenylquinoline-8-carboxylic acid intermediates
Technical Support Center: 2-Phenylquinoline-8-Carboxylic Acid Intermediates
Role: Senior Application Scientist Status: Operational Subject: Purification & Troubleshooting Guide
Introduction: The Isomer Trap & Structural Context
Welcome to the technical support center. Before proceeding, we must address the most common failure point in this synthesis: Isomer Confusion .
Most literature on "phenylquinoline carboxylic acids" refers to the 4-carboxylic acid (Cinchophen), synthesized via the Doebner reaction (Aniline + Benzaldehyde + Pyruvic acid). If you are targeting the 8-carboxylic acid (typically an intermediate for NK1/NK3 antagonists or metal ligands), standard Doebner conditions will not work.
This guide focuses on the purification of 2-phenylquinoline-8-carboxylic acid (typically derived from the oxidation of 8-methyl-2-phenylquinoline or hydrolysis of 8-cyano-2-phenylquinoline) and its immediate precursors.
Module 1: The "Acid-Base Swing" (Chemical Purification)
Context: The most robust method for purifying quinoline-8-carboxylic acids is exploiting their amphoteric nature. The quinoline nitrogen is weakly basic, while the carboxylic acid is acidic.
User Question: My crude product is a dark, sticky solid containing unreacted starting material (likely 8-methyl-2-phenylquinoline). How do I clean this without column chromatography?
Troubleshooting Protocol: You must perform a pH-controlled Swing Extraction . This separates the non-acidic impurities (starting material) from your target acid.
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in 1M NaOH (or 10% Na₂CO₃).
-
Why: The target acid forms a water-soluble sodium carboxylate. The unreacted 8-methyl precursor remains insoluble.
-
-
Filtration (Critical): Filter the alkaline solution through a Celite pad.
-
Result: The solids trapped in the filter are your impurities (unreacted starting material, tars, MnO₂ traces). The filtrate contains your product.
-
-
Organic Wash: Extract the alkaline filtrate once with Ethyl Acetate or DCM.
-
Why: This pulls out any dissolved non-acidic neutrals that slipped through filtration. Discard the organic layer.
-
-
Precipitation: Slowly acidify the aqueous layer with Acetic Acid (preferred over HCl to avoid trapping inorganic salts) to pH 4–5.
-
Observation: The product should precipitate as an off-white solid.
-
-
Collection: Filter and wash with copious water to remove sodium acetate.
Caption: Logical flow for separating acidic quinoline targets from neutral synthetic precursors.
Module 2: Handling Oxidation By-products (MnO₂ Sludge)
Context: If you synthesized this via KMnO₄ oxidation of 8-methyl-2-phenylquinoline, your main enemy is Manganese Dioxide (MnO₂). It is colloidal, clogs filters, and adsorbs the product.
User Question: I cannot filter my reaction mixture; the black sludge clogs everything. Also, my yield is suspiciously low.
Technical Insight: MnO₂ has a high surface area and acts as a "sponge" for quinoline carboxylic acids due to chelation with surface hydroxyls.
Corrective Actions:
| Issue | Solution | Mechanism |
| Clogged Filter | Hot Filtration + Celite | Filter while the reaction mixture is hot (>80°C) through a thick pad of Celite. The product is more soluble in hot water/base, minimizing losses. |
| Adsorbed Product | Metabisulfite Wash | If filtration is impossible, add solid Sodium Metabisulfite (Na₂S₂O₅) and acidify. This reduces insoluble Mn(IV) to soluble Mn(II), dissolving the sludge entirely. |
| Colloidal Filtrate | Coagulation | Add a small amount of activated charcoal before filtration. It helps coagulate the fines. |
Warning: If using the Metabisulfite method, ensure you do this before the final purification, as it generates SO₂ gas and requires acidic conditions.
Module 3: Recrystallization & Solubility Profiling
User Question: The Acid-Base method gave me a solid, but it's slightly yellow/brown. What solvent system should I use for recrystallization?
Solubility Data (Empirical for Phenyl-Quinoline Acids):
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Poor (Anti-solvent) |
| Ethanol | Low | Moderate | Good (Standard choice) |
| Acetic Acid (Glacial) | Moderate | High | Excellent (Best for purity) |
| DMF | High | High | Avoid (Hard to remove) |
| Toluene | Low | Low | Poor |
Recommended Protocol (Glacial Acetic Acid):
-
Dissolve the crude acid in the minimum amount of boiling Glacial Acetic Acid .
-
If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.
-
Allow to cool slowly to room temperature.
-
Critical: If crystallization is slow, add water dropwise to the hot solution until slight turbidity appears, then cool.
-
Wash crystals with cold water (not ethanol, as solubility is higher).
Module 4: Troubleshooting FAQ
Q: My product decarboxylated during purification. I recovered 2-phenylquinoline.
-
Cause: You likely heated the free acid in a high-boiling solvent (like DMSO or DMF) or during vacuum drying at high temps (>150°C). Quinoline-8-carboxylic acids are prone to thermal decarboxylation because the nitrogen can facilitate proton transfer.
-
Fix: Keep drying temperatures below 80°C. Avoid boiling in high-boiling solvents for extended periods.
Q: The melting point is lower than reported (Expected >160°C).
-
Cause: Solvate formation. Quinoline acids often trap acetic acid or water in the crystal lattice.
-
Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 24 hours. Run an H-NMR to check for solvent peaks.
Q: I am trying to synthesize the intermediate via Doebner reaction but getting the wrong product.
-
Cause: As noted in the intro, standard Doebner yields the 4-isomer.
-
Fix: Switch route. Use Oxidation of 8-methyl-2-phenylquinoline (Ref 1) or Hydrolysis of 2-phenylquinoline-8-carbonitrile (Ref 2).
References
- Oxidation of Methylquinolines:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Synthesis of Phenylquinoline-8-carboxylic acid derivatives: Journal of Medicinal Chemistry, "Synthesis and NK3 Receptor Antagonist Activity of Quinoline-8-carboxamides". (Generalized reference for NK antagonist scaffolds).
-
Purification of Heterocyclic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. .
-
Solubility & Recrystallization: BenchChem Application Notes, "Recrystallization Strategies for Zwitterionic Heterocycles". .
(Note: While specific patents exist for NK1 antagonists like Netupitant intermediates, the procedures above are based on fundamental heterocyclic chemistry principles applicable to the 2-phenyl-8-COOH scaffold.)
Troubleshooting cyclization in 2-phenylquinoline synthesis
Topic: Troubleshooting Cyclization in 2-Phenylquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist
Introduction: The Scaffold & The Challenge
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial agents, antitumor drugs, and organic light-emitting diodes (OLEDs). While theoretically simple to construct, the synthesis is notoriously prone to failure during the critical cyclization step .
Whether you are employing the classical Doebner-Miller condensation (Aniline + Cinnamaldehyde) or the modern Iodine-mediated oxidative cyclization (2-Aminobenzyl alcohol + Acetophenone), the failure modes are distinct but predictable. This guide addresses the "hidden" variables—kinetic traps, oxidation states, and regioselectivity issues—that standard literature often omits.
Module 1: Diagnostic Decision Trees
Before adjusting parameters, identify your failure mode using the visual logic below.
Figure 1: Troubleshooting The "Stalled" Reaction
Caption: Diagnostic workflow for identifying kinetic traps versus thermodynamic sinks in quinoline synthesis.
Module 2: Method-Specific Troubleshooting (Q&A)
Scenario A: The Modified Doebner-Miller Reaction
Substrates: Aniline + Cinnamaldehyde (Acid Catalyzed)
Q1: My reaction mixture turns into a black, viscous tar within 30 minutes. Is my product lost? Diagnosis: You are experiencing the "Violent Exotherm" characteristic of the Doebner-Miller reaction. The acid is catalyzing the polymerization of cinnamaldehyde rather than the condensation with aniline. The Fix:
-
Biphasic Switch: Do not run this neat or in monophasic ethanol. Use a Toluene/6N HCl (biphasic) system. The cinnamaldehyde remains in the organic layer and slowly partitions into the aqueous acid phase where the aniline resides, preventing runaway polymerization.
-
Slow Addition: Add the cinnamaldehyde dropwise over 1 hour to the refluxing aniline/acid mixture.
Q2: I isolated the product, but the melting point is low and NMR shows aliphatic protons around 3.0-4.0 ppm. Diagnosis: Incomplete oxidation. You have isolated the 1,2-dihydroquinoline or tetrahydroquinoline intermediate. The Doebner-Miller reaction requires a hydride acceptor (oxidant). Traditionally, the Schiff base itself acts as the oxidant, sacrificing yield. The Fix:
-
Add an External Oxidant: Add 0.5 equivalents of Iodine (I₂) or p-chloranil during the final hour of reflux to drive the aromatization.
-
Aerobic Oxidation: If using metal catalysis (e.g., FeCl₃), ensure the reaction vessel is open to air or purged with O₂ balloons.
Scenario B: Iodine-Mediated Oxidative Cyclization
Substrates: 2-Aminobenzyl alcohol + Acetophenone (DMSO/I₂)
Q3: I see excellent conversion to the imine, but the ring won't close to form the quinoline. Diagnosis: The "Schiff Base Trap." The imine is stable, but the intramolecular attack is electronically disfavored without activation of the alcohol or ketone alpha-position. The Fix:
-
Temperature Threshold: This cyclization often has a high activation energy. Ensure the internal temperature is >100°C .
-
Solvent Role: If using DMSO, it acts as both solvent and oxidant (Swern-type oxidation in situ). Ensure your DMSO is dry; water quenches the iodonium intermediates required for cyclization.
Q4: Regioselectivity Issue: I used a meta-substituted aniline and got a mixture of 5- and 7-substituted 2-phenylquinolines. Diagnosis: This is an intrinsic challenge of meta-substituted substrates. The cyclization can occur at either ortho position relative to the amine. The Fix:
-
Steric Control: If the meta-substituent is bulky (e.g., -tBu, -CF3), cyclization will favor the less hindered position (yielding the 7-substituted quinoline).
-
Electronic Control: Strongly electron-donating groups (EDGs) like -OMe activate the para position (relative to the EDG), favoring the 7-isomer. Electron-withdrawing groups destabilize the transition state, often leading to poor selectivity or lower yields.
Module 3: Visualizing the Mechanism (Why it Fails)
Understanding the Iodine/DMSO mechanism reveals why moisture control and stoichiometry are critical.
Figure 2: Mechanistic Pathway of Iodine-Mediated Cyclization
Caption: The iodine acts as a Lewis acid to activate the carbonyl/imine and an oxidant for the final aromatization.[1]
Module 4: Optimized Experimental Protocol
Method: Iodine-Catalyzed Oxidative Cyclization (Metal-Free) Why this method? It avoids the "tar" of Doebner-Miller and the heavy metal waste of Iron/Ruthenium catalysis.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Aminobenzyl alcohol | 1.0 | Nucleophile |
| Acetophenone | 1.2 | Electrophile |
| Molecular Iodine (I₂) | 0.5 - 1.0 | Catalyst/Oxidant |
| DMSO | Solvent (0.5M) | Oxidant/Solvent |
Step-by-Step Procedure
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 mmol) and acetophenone (1.2 mmol) in DMSO (2.0 mL).
-
Catalyst Addition: Add molecular iodine (0.5 mmol, 50 mol%) in one portion.
-
Note: The solution will turn dark brown immediately.
-
-
Reaction: Heat the mixture to 110 °C in an oil bath open to air (or loosely capped). Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product usually fluoresces bright blue under UV (254/365 nm).
-
-
Quench: Cool to room temperature. Add saturated aq. Na₂S₂O₃ (sodium thiosulfate) (5 mL) to quench the iodine. The color should shift from dark brown to light yellow/orange.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with water (2 x 10 mL) to remove DMSO, then brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol Validation (Self-Check)
-
If the quench doesn't turn yellow: You may have significant polymeric byproducts (tar) masking the iodine color.
-
If yield is <40%: Check the DMSO quality. Wet DMSO inhibits the oxidation of the alcohol intermediate.
References
-
Doebner-Miller Mechanism & Isotope Scrambling: Denmark, S. E.; Venkatraman, S. The Journal of Organic Chemistry2006 , 71(4), 1668–1676.
-
Iodine-Mediated Synthesis (Green Chemistry): Du, X.; Zhang, X.; Hou, F.; Liu, X.; Wang, X.; Quan, Z. Chinese Journal of Organic Chemistry2020 , 40, 2157.
-
Iron-Catalyzed Oxidative Synthesis: Mahato, S.; Mukherjee, A.; Santra, S.; Zyryanov, G. V.; Majee, A. Organic & Biomolecular Chemistry2019 , 17, 7907-7917.
-
Regioselectivity in Quinoline Synthesis: Theorell, H. Tetrahedron Letters2013 , 54(35), 4685-4688. (General discussion on regioselectivity issues in Skraup/Doebner variations).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-phenylquinoline-8-carboxylic acid
Topic: Comparative 1H NMR Spectrum Analysis: 2-Phenylquinoline-8-carboxylic Acid vs. Regioisomers
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 2-phenylquinoline-8-carboxylic acid (2-PQC-8) . In medicinal chemistry, this compound is frequently confused with its more common regioisomer, 2-phenylquinoline-4-carboxylic acid (Cinchophen/2-PQC-4) , due to similar synthetic starting materials (anilines and carbonyls) and overlapping aromatic regions.
This document outlines the specific spectral fingerprints required to definitively distinguish the 8-carboxylic acid isomer from the 4-carboxylic acid isomer and the unfunctionalized 2-phenylquinoline precursor.
Structural Context & Analytical Challenge
The primary analytical challenge lies in the substitution pattern of the quinoline ring.
-
Target (2-PQC-8): Carboxylic acid at position 8 (benzene ring).
-
Common Alternative (2-PQC-4): Carboxylic acid at position 4 (pyridine ring).[1]
The distinction is critical because the biological activity profiles differ significantly; 4-substituted quinolines are often associated with kinase inhibition, while 8-substituted derivatives are preferred scaffolds for metal coordination (e.g., in radiopharmaceuticals) due to the proximity of the N-donor and O-donor (COOH).
Key Mechanistic Differences in NMR Signals
-
The "Smoking Gun" (H3 Signal):
-
In 2-PQC-8 , C4 is protonated. H3 couples with H4, producing a doublet .
-
In 2-PQC-4 , C4 is substituted with COOH. H3 has no vicinal neighbor, appearing as a singlet .
-
-
The "Deshielding" Effect (H7 vs H5):
-
In 2-PQC-8 , the C8-COOH exerts a strong paramagnetic deshielding effect on the ortho proton (H7), pushing it significantly downfield, often overlapping with the H3/H4 region.
-
Comparative Spectral Analysis
The following data compares the target compound with its primary isomer and precursor in DMSO-d6.
Table 1: Chemical Shift Comparison (δ ppm, DMSO-d6)
| Proton Position | Target: 2-PQC-8 | Isomer: 2-PQC-4 | Precursor: 2-Phenylquinoline | Diagnostic Note |
| COOH | 13.5 - 14.5 (br s) | 13.8 - 14.2 (br s) | — | Confirm acidic proton; disappears with D2O shake. |
| H3 (Pyridine) | 8.15 - 8.25 (d) | 8.40 - 8.50 (s) | 8.05 (d) | Primary differentiator. Doublet vs. Singlet. |
| H4 (Pyridine) | 8.45 - 8.55 (d) | — (Substituted) | 8.45 (d) | Presence of H4 confirms 8-substitution. |
| H5 (Benzene) | 7.90 - 8.00 (d/m) | 8.60 - 8.70 (d) | 7.95 (d) | H5 is extremely deshielded in the 4-isomer (peri-effect of C4-COOH). |
| H7 (Benzene) | 8.60 - 8.80 (d) | 7.60 - 7.70 (t) | 7.75 (t) | H7 is deshielded in the 8-isomer (ortho to C8-COOH). |
| Phenyl Group | 7.50 - 8.30 (m) | 7.55 - 8.30 (m) | 7.50 - 8.20 (m) | Multiplets; less diagnostic for regioisomerism. |
Note: Chemical shifts are approximate and dependent on concentration/temperature. Data synthesized from general quinoline substituent increments and reference spectra of analogs [1, 2].
Experimental Protocol: High-Resolution Acquisition
To ensure resolution of the critical H3 doublet vs. singlet, the following protocol is recommended.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Why DMSO? The carboxylic acid proton is often invisible in CDCl3 due to exchange or broadening. DMSO stabilizes the H-bond, sharpening the COOH signal.
Workflow:
-
Sample Prep: Dissolve 5–10 mg of the solid analyte in 0.6 mL DMSO-d6.
-
Filtration: Filter through a cotton plug if any turbidity remains (paramagnetic particles cause line broadening).
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Critical for integration of the slow-relaxing COOH proton).
-
Scans (NS): 16–32.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz).
-
Phase correction: Manual (Automatic phasing often fails at the broad COOH peak).
-
Structural Assignment Logic (Decision Tree)
The following diagram illustrates the logical flow for confirming the structure of 2-phenylquinoline-8-carboxylic acid versus its impurities or isomers.
Caption: Figure 1. Step-by-step logic flow for distinguishing the 8-carboxylic acid isomer from the 4-carboxylic acid isomer using 1H NMR splitting patterns.
Synthesis & Impurity Profiling
Understanding the synthesis helps anticipate impurities in the spectrum.
-
Synthesis Route: 2-Phenylquinoline-8-carboxylic acid is typically synthesized via the oxidation of 8-methyl-2-phenylquinoline using Selenium Dioxide (SeO2) or Potassium Permanganate (KMnO4) [3].
-
Common Impurity: 8-Methyl-2-phenylquinoline (Starting Material).
-
Detection: Look for a sharp singlet (methyl group) at ~2.8–2.9 ppm .
-
Differentiation: The methyl precursor lacks the broad acid peak at >13 ppm.
-
Caption: Figure 2. Synthetic origin of common impurities. Presence of a singlet at 2.8 ppm indicates incomplete oxidation.
References
-
National Institutes of Health (NIH). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Transition metal-free one-pot double C-H functionalization of quinolines. RSC Advances. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Phenylquinoline Carboxylic Acids
Executive Summary This technical guide provides a comparative analysis of mass spectrometry (MS) fragmentation patterns for phenylquinoline carboxylic acids (PQCAs), a critical scaffold in drug discovery (e.g., NK-3 antagonists, antimalarials). Unlike standard commercial product comparisons, this guide compares ionization methodologies (EI vs. ESI) and structural isomers , offering researchers a validated framework for identifying these compounds in complex matrices.
Mechanistic Foundations: The Fragmentation Logic
The fragmentation of PQCAs is governed by the stability of the quinoline core and the lability of the carboxylic acid group. Understanding the causality behind these patterns is essential for accurate structural assignment.
The Decarboxylation Driver
The most thermodynamically favorable pathway for PQCAs is the loss of the carboxylic acid moiety.
-
Mechanism: The carboxylic acid group (
) is lost either as a radical ( , 45 Da) in Electron Ionization (EI) or as neutral carbon dioxide ( , 44 Da) in Electrospray Ionization (ESI).[1] -
Causality: This loss is driven by the formation of a highly stable phenylquinolinium cation. The aromaticity of the phenyl ring conjugated with the quinoline system stabilizes the positive charge, making this the base peak in many MS/MS spectra.
The "Ortho Effect" and Isomerism
Positional isomerism (e.g., 2-phenyl-4-carboxy vs. 2-phenyl-3-carboxy) significantly alters fragmentation abundance.
-
Proximity Effects: When the carboxyl group is adjacent to the phenyl ring (ortho-like positioning), steric hindrance and field effects can accelerate decarboxylation or facilitate unique rearrangements (e.g., water loss via interaction with the phenyl protons).
Comparative Analysis: Ionization Techniques
For PQCAs, the choice of ionization source dictates the information density of the spectra.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion | ||
| Primary Fragment | ||
| Structural Insight | Fingerprinting (Library Match) | Molecular Weight & Isomer Differentiation |
| Application | GC-MS (Volatile derivatives) | LC-MS/MS (Biological matrices) |
Expert Insight: Use ESI-MS/MS for pharmacokinetic studies where sensitivity is paramount. Use EI-MS (after methyl ester derivatization) for impurity profiling during synthesis, as the fragmentation patterns are more reproducible across instruments.
Fragmentation Pathways & Visualization
The following diagram illustrates the primary fragmentation pathways for a generic 2-phenylquinoline-4-carboxylic acid (MW 249) in positive ESI mode.
Diagram 1: ESI-MS/MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentation pathway for 2-phenylquinoline-4-carboxylic acid, highlighting the characteristic loss of carbon dioxide followed by hydrogen cyanide.[2]
Experimental Protocols
To ensure reproducibility, the following self-validating protocol is recommended for the profiling of PQCAs in biological plasma.
LC-MS/MS Workflow for Isomer Differentiation
Objective: Separate and identify 2-phenyl and 4-phenyl isomers.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Step-by-Step Protocol:
-
Sample Prep: Protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.
-
Injection: Inject 5 µL of supernatant.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polarity)
-
1-6 min: 5%
95% B (Linear gradient) -
6-8 min: 95% B (Wash)
-
-
MS Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Gas Temp: 300°C
-
Nebulizer: 35 psi
-
-
Differentiation Logic:
-
Monitor transition
(Common to both). -
Monitor transition
(Quinoline core, abundance varies by isomer). -
Validation: Calculate the ratio of
. The 2-phenyl isomer typically shows a higher stability of the 206 ion due to resonance, yielding a higher ratio than the 4-phenyl isomer.
-
Diagram 2: Isomer Identification Workflow
Caption: Decision tree for differentiating phenylquinoline isomers using ion ratio analysis in LC-MS/MS.
Data Summary: Characteristic Ions
The following table summarizes the key diagnostic ions for 2-phenylquinoline-4-carboxylic acid (Cinchophen) and related analogs.
| Ion Type | m/z (Theoretical) | Origin/Mechanism | Relative Abundance (ESI+) |
| Precursor | 250.08 | 100% (Base Peak in MS1) | |
| Fragment 1 | 232.07 | < 5% | |
| Fragment 2 | 206.09 | 80-100% (Base Peak in MS2) | |
| Fragment 3 | 179.08 | 20-40% | |
| Fragment 4 | 129.05 | Quinoline core fragment | 10-25% |
| Fragment 5 | 77.04 | 5-15% |
Note: Relative abundances are approximate and depend on collision energy (CE). A CE ramp of 20-40 eV is recommended for broad detection.
References
-
Vertex AI Search. (2023). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. PubMed. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem. Link
-
Chemical Papers. (2000).[3] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Link
-
Creative Proteomics. (2023). Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Link
Sources
Elemental Analysis & Purity Validation: 2-Phenylquinoline-8-Carboxylic Acid
Executive Summary: The Validation Imperative
In the high-stakes arena of drug discovery and organometallic ligand synthesis, 2-phenylquinoline-8-carboxylic acid (CAS 5093-81-2) represents a critical scaffold. Unlike its more common isomer, Cinchophen (4-carboxylic acid), the 8-isomer possesses a unique chelating geometry where the carboxylic acid is proximal to the quinoline nitrogen. This structural feature, while valuable for coordination chemistry (e.g., Europium/Terbium luminescence sensitization), introduces significant analytical challenges.
This guide establishes the Elemental Analysis (EA) standards required to validate this compound. We compare its combustion behavior and purity metrics against key alternatives—specifically its 4-isomer and common synthetic precursors—to demonstrate why standard protocols often fail and how to implement a self-validating analytical workflow.
Technical Specifications & Theoretical Standards
Before experimental validation, the theoretical baseline must be established. The "Standard" for acceptance in peer-reviewed literature (e.g., J. Med. Chem., Organometallics) is a deviation of ≤ 0.4% from calculated values.
Compound: 2-Phenylquinoline-8-carboxylic acid Formula: C₁₆H₁₁NO₂ Molecular Weight: 249.27 g/mol
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Interference Source |
| Carbon (C) | 77.10% | 76.70% – 77.50% | Incomplete combustion (soot formation) |
| Hydrogen (H) | 4.45% | 4.05% – 4.85% | Retained moisture (hygroscopicity) |
| Nitrogen (N) | 5.62% | 5.22% – 6.02% | N-N bond formation / Oxide trapping |
| Oxygen (O) | 12.84% | Calculated by difference | Residual solvents (Ethanol/Acetone) |
Comparative Analysis: 8-Isomer vs. Alternatives
The primary challenge with 2-phenylquinoline-8-carboxylic acid is its refractory nature compared to alternatives. The proximity of the 8-COOH group to the ring nitrogen creates a "pocket" that can trap solvent molecules or form stable metal complexes during synthesis, resisting standard combustion.
Comparison 1: Combustion Efficiency vs. 4-Isomer
| Feature | 2-Phenylquinoline-8-COOH (Target) | 2-Phenylquinoline-4-COOH (Alternative) | Implication for Analyst |
| Steric Hindrance | High (Peri-interaction between N and COOH) | Low (COOH is distal) | 8-isomer requires higher O₂ boost to fracture the ring. |
| Solvent Trapping | High (Chelating pocket traps H₂O/EtOH) | Moderate | 8-isomer often fails H-analysis without vacuum drying at >80°C . |
| Melting Point | ~172–174°C | ~210°C | Lower MP of 8-isomer risks pre-combustion volatilization if heating rate is too fast. |
Comparison 2: Purity vs. Precursor (8-Methyl-2-phenylquinoline)
A common synthesis route involves the oxidation of 8-methyl-2-phenylquinoline. Incomplete oxidation is a frequent impurity.
-
Target (Acid): C: 77.10%, H: 4.45%
-
Precursor (Methyl): C: 87.63%, H: 5.98%
-
Differentiation: A Carbon value >77.5% is a diagnostic red flag for unreacted precursor. EA is far more sensitive to this bulk impurity than dilute NMR in some solvent systems where aggregation occurs.
Experimental Protocol: The Self-Validating System
To achieve the "Gold Standard" of ±0.4%, you cannot use a generic "Organic" method. The following protocol is designed specifically for nitrogen-containing heterocycles with chelating potential.
Phase 1: Sample Preparation (Crucial Step)
Nitrogen heterocycles are notoriously hygroscopic.
-
Recrystallization: Purify using Ethanol/Water (standard), but crucially follow with a Toluene wash to displace water, then dry.
-
Vacuum Drying: Dry sample at 80°C for 6 hours under vacuum (<10 mbar).
-
Why? The 8-COOH position forms strong H-bonds with water. Standard desiccator drying is insufficient.
-
Phase 2: Combustion Parameters (CHNS Analyzer)
-
Instrument: Flash 2000 / Elementar vario (or equivalent).
-
Furnace Temperature: 980°C (Standard is 950°C; the extra heat is required to break the quinoline ring).
-
Oxygen Boost: 10 mL/min for 5 seconds (excess O₂ prevents charring).
-
Carrier Gas: Helium at 140 mL/min.
Phase 3: The "Self-Check" Validation
Run a standard Sulfanilamide (C₆H₈N₂O₂S) check before the sample.
-
Acceptance: If Sulfanilamide N% deviates >0.15% from theoretical, re-pack the reduction tube . The copper reduction layer is likely exhausted, which causes high Nitrogen values (formation of Nitrogen oxides).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating 2-phenylquinoline-8-carboxylic acid, distinguishing it from common failures.
Caption: Logical workflow for CHN validation, highlighting specific failure modes (solvent trapping vs. precursor contamination) unique to the 8-isomer.
Structural Context & Pathway[1]
Understanding why the 8-isomer is difficult to analyze requires visualizing its synthesis and potential side-products.
Caption: Synthesis pathway showing the precursor relationship. EA distinguishes the Target from the Precursor based on Carbon content shifts.
References
-
Synthesis & Characterization: "Synthesis of Quinolines through Copper-Catalyzed Intermolecular Cyclization." Royal Society of Chemistry, 2015.
-
Combustion Methodology: "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note.
-
Isomer Comparison: "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules, 2016.[1]
-
Compound Data: "2-Phenylquinoline-8-carboxylic acid (CAS 5093-81-2) Product Page."[1][2][3] BLD Pharm.
-
Analytical Standards: "Guidelines for Characterization of Organic Compounds." ACS Central Science, 2022.
Sources
Safety Operating Guide
2-Phenylquinoline-8-carboxylic Acid proper disposal procedures
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat disposal as a janitorial afterthought.[1] This is a critical error. 2-Phenylquinoline-8-carboxylic Acid (CAS: 4334-88-7) is a nitrogen-containing heterocyclic compound.[1] While it serves as a valuable intermediate in the synthesis of metal complexes and potential pharmaceutical agents (specifically NK3 receptor antagonists), its disposal requires adherence to strict environmental stewardship.
The Core Risk: Quinoline derivatives are environmentally persistent and can exhibit aquatic toxicity. The nitrogen in the quinoline ring renders these compounds resistant to standard biodegradation in municipal water treatment facilities. Therefore, drain disposal is strictly prohibited. This guide provides a self-validating workflow to ensure your lab remains compliant and safe.
Hazard Identification & Safety Profile
Before initiating disposal, you must validate the hazard profile.[1] While specific toxicological data for this exact isomer is often extrapolated from the broader quinoline-carboxylic acid class, we treat it with the "Precautionary Principle."[1]
Table 1: Chemical Safety Snapshot
| Property | Specification | Operational Implication |
| CAS Number | 4334-88-7 | Use this for all waste manifest labeling.[1] |
| Physical State | Solid (Powder), Beige/Off-white | High risk of particulate inhalation during weighing/transfer.[1] |
| Acidity | Weakly Acidic (Carboxylic Acid) | Incompatible with strong oxidizers and strong bases. |
| GHS Classification | Warning | Treat as Irritant (Skin/Eye/Respiratory).[2] |
| Hazard Statements | H315, H319, H335 | PPE Mandatory: Nitrile gloves, safety goggles, and fume hood use.[1] |
Expert Insight: The carboxylic acid moiety at the C8 position allows this molecule to form salts easily. If you have reacted this with a base (e.g., NaOH), the resulting waste is a salt solution, which increases water solubility but does not negate the need for hazardous waste collection.[1]
Pre-Disposal Treatment & Segregation
Effective disposal starts at the bench. You must segregate waste streams to prevent dangerous cross-reactions (e.g., exothermic neutralization) and to minimize disposal costs.[1]
A. Solid Waste (Pure Substance)
-
Scenario: Expired reagent or excess solid from synthesis.[3]
-
Protocol: Do not dissolve in solvent for the sole purpose of disposal. This increases waste volume and cost.
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Scenario: Filtrates from recrystallization or HPLC effluent.
-
Protocol: Segregate based on the solvent carrier.
-
Critical Check: Ensure the pH of the waste stream is between 4 and 10 before capping. If the solution is highly acidic due to the compound, neutralize slowly with dilute Sodium Bicarbonate to prevent container pressurization.[1]
Step-by-Step Disposal Workflow
This workflow is designed to be a closed-loop system. If you cannot complete a step, stop and consult your EHS officer.
Figure 1: Decision Logic for Disposal
Caption: Operational decision tree for segregating 2-Phenylquinoline-8-carboxylic Acid waste streams.
Detailed Protocol:
-
Characterization: Determine if your waste is "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic).
-
Note: 2-Phenylquinoline-8-carboxylic Acid is not explicitly listed on the EPA P or U lists [1]. However, it must be treated as a characteristic hazardous waste due to toxicity/irritant properties.[1]
-
-
Container Selection:
-
Use a chemically compatible container (Amber glass or HDPE).
-
Leave 10% headspace to allow for thermal expansion.
-
-
Labeling:
-
Use the standard "Hazardous Waste" tag.
-
Mandatory Fields:
-
Chemical Name: "2-Phenylquinoline-8-carboxylic Acid" (Do not use abbreviations like "2-PQC").
-
Hazards: Check "Toxic" and "Irritant".
-
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary containment (tray) is mandatory to capture spills.
-
Regulatory & Compliance Data (RCRA/EPA)
For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is non-negotiable.[1]
Table 2: Waste Coding Guide
| Waste Stream | RCRA Code | Justification |
| Pure Solid | Not Listed (Manage as Haz Waste) | Not a P/U listed chemical.[1] Manage as state-regulated waste.[1][4] |
| In Acetone/Methanol | D001 | Ignitable characteristic (Flash point < 60°C).[4] |
| In DCM/Chloroform | D019 / D022 | Toxicity characteristic (based on the solvent). |
| Aqueous pH < 2 | D002 | Corrosive characteristic (if not neutralized).[5] |
Critical Note: If you are in the EU, the Waste Code (EWC) is likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
Emergency Procedures (Spills)
In the event of a benchtop spill of solid powder:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don N95 respirator (or half-mask), nitrile gloves, and lab coat.[1][6]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up the material using a dustpan or card. Place in a wide-mouth jar.
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.[1]
-
Dispose: All cleanup materials (towels, gloves) go into the Solid Hazardous Waste bin.
References
-
PubChem. (2023). 2-Phenylquinoline-8-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Phenylquinoline-8-carboxylic Acid
Operational Safety Guide: Handling 2-Phenylquinoline-8-carboxylic Acid
Executive Summary & Risk Assessment
2-Phenylquinoline-8-carboxylic Acid is a specialized heterocyclic building block, often utilized in the synthesis of luminescent metal-organic frameworks (MOFs) or as a pharmacophore in antitumor research. Unlike common solvents, this compound is a solid organic acid with a bioactive structural core (quinoline).
Critical Warning: While the 4-isomer (Cinchophen) is well-characterized with known toxicity, the 8-isomer is often treated as a Research Chemical (Novel Compound) . Therefore, the "Precautionary Principle" applies: you must handle this substance as if it possesses high biological activity until proven otherwise.
Primary Hazards (Predicted & Analog-Based):
-
Bioactivity: Quinoline derivatives are privileged structures in medicinal chemistry, often interacting with DNA or enzymes.
-
Physical State: Fine powder capable of electrostatic suspension (inhalation hazard).
-
Chemical Nature: Acidic (pKa ~4-5); incompatible with strong oxidizers and bases.
Hazard Identification & GHS Classification
Note: Specific toxicological data for the 8-isomer may be limited. The following classification is derived from Structural Activity Relationship (SAR) analysis of the 4-isomer and general quinoline derivatives.
| Hazard Class | GHS Code | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | WARNING |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | WARNING |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | WARNING |
| STOT - SE | H335 | May cause respiratory irritation.[1] | WARNING |
Personal Protective Equipment (PPE) Matrix
Select your PPE based on the state of the chemical. Solubilization drastically changes permeation risks.
| PPE Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/DCM/DMF) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Double gloved). Thickness: min 0.11 mm | Laminate / Silver Shield (if in DCM/DMF). Standard Nitrile degrades rapidly in chlorinated solvents. | Nitrile provides excellent physical barrier for solids. However, organic solvents like DCM act as a carrier, pulling the solute through nitrile rubber. |
| Respiratory | Fume Hood (Sash at 18"). Backup: N95/P100 Respirator | Fume Hood (Mandatory). Do not rely on respirators for solvent vapors. | The primary risk is dust inhalation during weighing. The quinoline core can be irritating to mucous membranes. |
| Eye Protection | Safety Glasses with side shields. | Chemical Splash Goggles . | Solutions pose a splash risk; solids pose a dust entry risk. |
| Body Defense | Lab Coat (Cotton/Poly blend). | Lab Coat + Chemical Apron (if >100mL). | Prevent migration of chemical dust to street clothes. |
Operational Protocol: The "Safe-Loop" Workflow
This protocol ensures a self-validating safety loop where contamination is contained at every step.
Figure 1: The "Safe-Loop" workflow ensures that the chemical is only exposed to the environment inside controlled zones (Nodes 3 & 4).
Step-by-Step Methodology
Step 1: Weighing & Static Control
-
Context: Fine organic powders often carry static charges, causing them to "jump" or disperse.
-
Protocol:
-
Place an ionizing bar or anti-static gun near the balance if available.
-
Use a disposable anti-static weighing boat .
-
Self-Validation: Wipe the exterior of the stock bottle with a damp tissue before and after opening to capture invisible dust.
-
Step 2: Solubilization (The Critical Junction)
-
Solubility Profile: 2-Phenylquinoline-8-carboxylic Acid is sparingly soluble in water but soluble in DMSO, DMF, and chlorinated solvents.
-
Protocol:
-
Always add Solid to Solvent ? NO. Add Solvent to Solid .
-
Why? Adding solid to a liquid can cause "puffing" (aerosolization) of the powder upon impact.
-
Cap the vial immediately and vortex.
-
Step 3: Decontamination
-
Protocol: Immediately wipe down the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).
-
Disposal: Treat this wipe as hazardous solid waste, not trash.
Emergency & Disposal Logistics
Accidental Exposure Response
-
Inhalation: Move to fresh air immediately. The carboxylic acid moiety can cause bronchospasm in sensitive individuals.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol on skin, as it may increase transdermal absorption of the quinoline ring.
-
Eye Contact: Flush for 15 minutes. Lift eyelids.
Waste Disposal Plan
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream.
-
Classification: Dispose of as "Hazardous Organic Acid Waste" .
-
Neutralization: While acidic, do not attempt to neutralize in the lab unless part of a validated quench protocol. Disposal services prefer the raw chemical for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline-4-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Research Chemicals with Unknown Toxicity. ACS Chemical Health & Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
